molecular formula C14H18N4O3S B12900411 S-[5-(3-Hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-L-cysteine CAS No. 571187-31-0

S-[5-(3-Hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-L-cysteine

Katalognummer: B12900411
CAS-Nummer: 571187-31-0
Molekulargewicht: 322.39 g/mol
InChI-Schlüssel: TXVNNWSRYNJMJM-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-Amino-3-((5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoic acid is a complex organic compound that features a unique combination of functional groups, including an amino group, a hydroxypropyl group, and a triazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-((5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the Hydroxypropyl Group: The hydroxypropyl group is introduced via a nucleophilic substitution reaction, where a suitable hydroxypropyl halide reacts with the triazole intermediate.

    Thioether Formation: The thiol group is introduced through a nucleophilic substitution reaction with a suitable thiol reagent.

    Amino Acid Backbone Formation: The final step involves the formation of the amino acid backbone through a Strecker synthesis or similar method, where an aldehyde, ammonia, and hydrogen cyanide react to form the amino acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can occur at the triazole ring or the amino group, leading to the formation of various reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and hydroxypropyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or thiols are used under basic or acidic conditions.

Major Products

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-2-Amino-3-((5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry

In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities.

Wirkmechanismus

The mechanism of action of ®-2-Amino-3-((5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biochemical effects. The hydroxypropyl and triazole groups play a crucial role in these interactions, facilitating binding to specific sites on the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-3-((5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoic acid: Similar structure but lacks the ®-configuration.

    2-Amino-3-((5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)butanoic acid: Similar structure but with a butanoic acid backbone instead of propanoic acid.

    2-Amino-3-((5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid: Similar structure but with an acetic acid backbone.

Uniqueness

The uniqueness of ®-2-Amino-3-((5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoic acid lies in its ®-configuration, which can significantly influence its biological activity and interactions with molecular targets. This stereochemistry can lead to different pharmacokinetic and pharmacodynamic properties compared to its non-chiral or differently configured analogs.

This detailed article provides a comprehensive overview of ®-2-Amino-3-((5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

CAS-Nummer

571187-31-0

Molekularformel

C14H18N4O3S

Molekulargewicht

322.39 g/mol

IUPAC-Name

(2R)-2-amino-3-[[5-(3-hydroxypropyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoic acid

InChI

InChI=1S/C14H18N4O3S/c15-11(13(20)21)9-22-14-17-16-12(7-4-8-19)18(14)10-5-2-1-3-6-10/h1-3,5-6,11,19H,4,7-9,15H2,(H,20,21)/t11-/m0/s1

InChI-Schlüssel

TXVNNWSRYNJMJM-NSHDSACASA-N

Isomerische SMILES

C1=CC=C(C=C1)N2C(=NN=C2SC[C@@H](C(=O)O)N)CCCO

Kanonische SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(C(=O)O)N)CCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.